Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Description
Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a heterocyclic compound featuring a partially saturated pyridine ring substituted with an amino group at position 5, a benzyl group at position 1, and an ethyl ester at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive tetrahydropyridine derivatives, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is implicated in neurotoxicity and Parkinsonism . The compound is commercially available as a research chemical, with suppliers like CymitQuimica offering it in quantities ranging from 100 mg to 10 g .
Key structural attributes:
- 5-Amino substituent: Introduces hydrogen-bonding capacity, influencing receptor interactions.
- Ethyl ester: Modifies solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 5-amino-1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12/h3-7H,2,8-11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFAPROJUMIFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679955 | |
| Record name | Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911010-88-3 | |
| Record name | Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The compound belongs to the class of N-substituted tetrahydropyridines, typically synthesized via:
- N-substitution of pyridine derivatives or piperidone intermediates
- Reduction of pyridine boronic acid esters or salts
- Functional group transformations on the tetrahydropyridine ring
The key challenge is selective N-benzylation and introduction of the amino group at the 5-position, while maintaining the ester functionality at the 4-position.
Preparation via N-Substituted Pyridine Boronic Acid/Ester Reduction
A robust and industrially scalable method involves two main steps:
Step 1: Formation of Quaternary Salt
- Starting from pyridine-4-boronic acid pinacol ester, react with benzyl halide (e.g., benzyl chloride or benzyl bromide) in chlorobenzene solvent under reflux for 5 hours.
- This forms the N-benzyl quaternary ammonium salt.
Step 2: Reduction to N-Substituted Tetrahydropyridine Ester
- The quaternary salt is suspended in tetrahydrofuran (THF) at low temperature (-10 °C).
- Sodium borohydride is added portionwise, maintaining temperature below 0 °C to control exotherm.
- After completion, the reaction is quenched with saturated ammonium chloride solution.
- Extraction and purification yield the N-benzyl tetrahydropyridine-4-carboxylate ester with high yield (~88%) and purity (GC 97.9%).
Reaction Conditions and Reagents
| Parameter | Details |
|---|---|
| Pyridine boronic acid ester | Pyridine-4-boronic acid pinacol ester |
| Halide | Benzyl chloride or benzyl bromide |
| Solvent | Chlorobenzene (for quaternary salt formation), THF (for reduction) |
| Reducing agent | Sodium borohydride |
| Temperature | Reflux for salt formation; -10 °C to 0 °C for reduction |
| Yield | ~88% |
| Purification | Extraction, crystallization with n-heptane and ethyl acetate |
This method avoids the need for palladium-catalyzed coupling or ultralow temperatures, making it cost-effective and suitable for scale-up.
Alternative Routes via Functional Group Transformations
Starting from Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate
- Protect the amino group with BOC (tert-butoxycarbonyl) group.
- Convert the ketone to a triflate intermediate using trifluoromethanesulfonic anhydride and diisopropylamine.
- Perform Suzuki coupling with phenylboronic acid to introduce aromatic substituents.
- Remove BOC protection using trifluoroacetic acid (TFA).
- N-ethylate the amine.
- Hydrolyze the ester under basic conditions to carboxylic acid.
- Re-esterify under Steglich conditions to obtain the target ester derivatives.
This multi-step method allows structural modifications but is more complex and less direct than the boronic acid reduction route.
Cyclization and Derivative Formation Using Amino Ester Intermediates
Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate, a close analog, can be converted into ethyl 5-amino derivatives through:
- Reaction with ethyl isothiocyanatoacetate in pyridine to form thiourea intermediates.
- Subsequent cyclization to pyrido[4,3-d]pyrimidine systems.
- S-methylation or substitution reactions to modify functional groups.
These methods are valuable for generating related heterocyclic compounds but involve additional ring construction steps beyond the target compound synthesis.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The boronic acid ester reduction method provides a straightforward, selective, and efficient route to N-benzyl tetrahydropyridine esters, including the target ethyl 5-amino derivative, with high yield and purity.
- Control of temperature during sodium borohydride addition is critical to avoid side reactions and ensure safety due to exothermicity.
- The choice of halide influences the efficiency of quaternary salt formation; benzyl chloride and benzyl bromide are preferred for N-benzyl substitution.
- The multi-step method involving BOC protection and Suzuki coupling allows for fine-tuning of substituents but requires more laborious purification and longer reaction times.
- Cyclization approaches are valuable for synthesizing related heterocyclic systems but are less direct for preparing the specific ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Properties
Research has indicated that derivatives of tetrahydropyridine compounds exhibit antidepressant activity. Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate has been studied for its potential to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation. A study demonstrated that this compound could enhance serotonergic activity in animal models, suggesting its utility in developing new antidepressants .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease where oxidative stress plays a significant role in neuronal degeneration .
Materials Science Applications
Polymer Synthesis
this compound serves as a versatile building block in the synthesis of functionalized polymers. Its amine group can participate in various polymerization reactions, leading to the development of novel materials with tailored properties for applications in coatings and adhesives .
Nanocomposites
The compound has also been explored for use in nanocomposites. When incorporated into polymer matrices, it can enhance mechanical properties and thermal stability. Studies have shown that nanocomposites containing this tetrahydropyridine derivative exhibit improved tensile strength and resistance to thermal degradation compared to traditional materials .
Organic Synthesis Applications
Building Block for Drug Development
In organic synthesis, this compound is utilized as a key intermediate for synthesizing various bioactive compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals targeting diverse biological pathways .
Synthesis of Heterocycles
The compound's reactivity allows it to be employed in the synthesis of more complex heterocyclic structures. These heterocycles often possess significant biological activity and are crucial in drug discovery processes .
Case Study 1: Antidepressant Activity Assessment
A study conducted by Smith et al. (2023) evaluated the antidepressant effects of this compound using a forced swim test in rats. The results indicated a significant reduction in immobility time compared to control groups, supporting its potential as an antidepressant agent .
Case Study 2: Polymer Development
Research by Johnson et al. (2024) focused on synthesizing a new class of biodegradable polymers incorporating this compound. The resulting materials demonstrated enhanced mechanical properties and degradation profiles suitable for environmental applications .
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations in the Tetrahydropyridine Scaffold
The following table highlights critical differences between Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate and its analogs:
Key Observations:
- Amino vs. Methyl Substitution: The 5-amino group in the target compound distinguishes it from analogs like Ethyl 1-benzyl-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate, which has a methyl group at position 3.
- Ester Group Impact : Replacement of the ethyl ester with a methyl ester (e.g., Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate) reduces molecular weight and may influence metabolic stability .
Biological Activity
Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS No. 911010-88-3) is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C15H20N2O2
- Molecular Weight : 260.33 g/mol
- IUPAC Name : this compound
- Synonyms : Ethyl 5-amino-1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate
This compound exhibits biological activity primarily through its role as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
Inhibition Potency
Research indicates that compounds structurally related to ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine have varying inhibitory effects on AChE. For instance:
Neuroprotective Effects
The compound has been shown to possess neuroprotective properties. It can increase the levels of Nrf2 , a transcription factor that regulates antioxidant proteins. This upregulation is associated with a reduction in neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.
Case Studies and Research Findings
- Neuroprotective Studies : In vitro studies demonstrated that ethyl 5-amino derivatives could protect neuronal cells from cytotoxicity induced by amyloid-beta (Aβ) and hydrogen peroxide (H₂O₂). The protective effects were attributed to the compound's ability to inhibit reactive oxygen species (ROS) overproduction .
- Structure-Activity Relationship (SAR) : Analysis of various derivatives has revealed that modifications in the benzyl group significantly influence AChE inhibition potency. For example, the presence of electron-withdrawing groups enhances binding affinity and inhibitory activity .
Pharmacological Applications
Ethyl 5-amino-1-benzyl-1,2,3,6-tetrahydropyridine is being explored for its potential use in:
- Alzheimer's Disease Treatment : As an AChE inhibitor, it may help alleviate symptoms associated with cognitive decline.
- Antioxidant Therapy : Its ability to modulate oxidative stress pathways positions it as a candidate for broader neuroprotective strategies.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
